Methyl 1-(3-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 1-(3-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)cyclobutane-1-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a cyclobutane carboxylate ester in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmosphere to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Methyl 1-(3-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Methyl 1-(3-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
- Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Uniqueness
Methyl 1-(3-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)cyclobutane-1-carboxylate is unique due to its cyclobutane carboxylate ester moiety, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
methyl 1-(3-methylpyrrolo[2,3-b]pyridin-1-yl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-10-9-16(12-11(10)5-3-8-15-12)14(6-4-7-14)13(17)18-2/h3,5,8-9H,4,6-7H2,1-2H3 |
InChI Key |
YLFYFYAVEMIHKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C=CC=N2)C3(CCC3)C(=O)OC |
Origin of Product |
United States |
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